2-(Difluoromethyl)-3,5-difluoro-pyridine
Overview
Description
2-(Difluoromethyl)-3,5-difluoro-pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,5-difluoro-pyridine typically involves difluoromethylation reactions. One common method is the nucleophilic difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often include the use of a base like sodium bicarbonate and a solvent such as acetonitrile, with the reaction being catalyzed by a photocatalyst like Ir(ppy)3 under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts and advanced difluoromethylation reagents can streamline the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,5-difluoro-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form difluoromethyl pyridine oxides or reduction to yield difluoromethyl pyridine derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl halides to form difluoromethylated aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethyl sulfone, difluoromethyl zinc, and various bases like sodium bicarbonate. Reaction conditions often involve the use of solvents such as acetonitrile and catalysts like Ir(ppy)3 .
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
2-(Difluoromethyl)-3,5-difluoro-pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-difluoro-pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-3,5-difluoro-pyridine
- 2-(Difluoromethyl)-4,6-difluoropyridine
- 2-(Difluoromethyl)-3,5-difluoropyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its metabolic stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-3,5-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFNYIPEEGQIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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